
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C16H22N2O It is characterized by the presence of a benzaldehyde group attached to a piperidine ring, which is further substituted with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-piperidone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Piperidone+PyrrolidineCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzoic acid
Reduction: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. For example, the presence of the aldehyde group may enable the compound to form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Pyrrolidino)benzaldehyde: This compound lacks the piperidine ring, making it structurally simpler.
4-(4-Piperidin-1-yl)benzaldehyde: This compound lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
Molekularformel |
C16H22N2O |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
4-(4-pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H22N2O/c19-13-14-3-5-15(6-4-14)18-11-7-16(8-12-18)17-9-1-2-10-17/h3-6,13,16H,1-2,7-12H2 |
InChI-Schlüssel |
ITNLSCBGMVCAGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


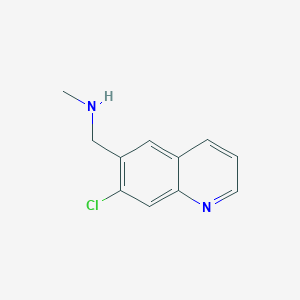
![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
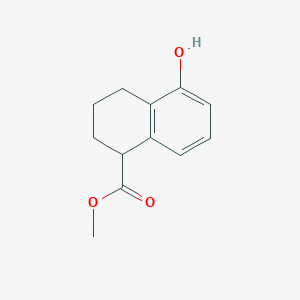
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)


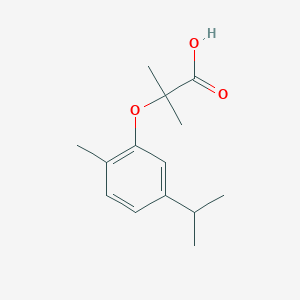
![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)

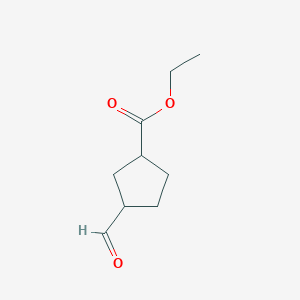
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
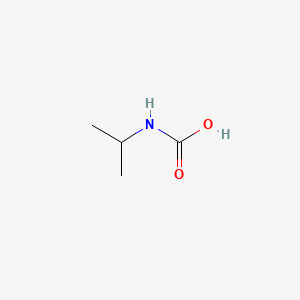
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
